Methyl Ester vs. Ethyl Ester in Quinoxaline 1,4-Di-N-Oxide Anti-Tubercular Series: Tighter MIC Distribution and Superior Potency Floor
In a direct head-to-head comparison of methyl and ethyl ester sub-series of quinoxaline 1,4-di-N-oxide derivatives evaluated against M. tuberculosis H37Rv via MABA, all 5 tested methyl ester compounds achieved MIC < 0.35 µg/mL, and the lead compound T-018 (methyl ester) reached MIC = 0.15 µg/mL, a value comparable to the first-line drug isoniazid (MIC = 0.12 µg/mL) [1]. In contrast, the ethyl ester sub-series showed a wider and partially inferior potency range: while most compounds had MIC < 2.5 µg/mL, compounds T-026 and T-045 exhibited MIC > 22 µg/mL, representing a >10-fold potency loss relative to the methyl series baseline [1]. The authors explicitly note that while methyl and ethyl ester groups at the R3 position do not universally alter activity, the steric effect conferred by the ester group is key to enhancing biological effects [1].
| Evidence Dimension | In vitro antitubercular potency (MIC distribution against M. tuberculosis H37Rv, MABA assay) |
|---|---|
| Target Compound Data | Methyl ester sub-series: all compounds MIC < 0.35 µg/mL; lead T-018 MIC = 0.15 µg/mL; LORA MIC = 0.34 µg/mL |
| Comparator Or Baseline | Ethyl ester sub-series: most compounds MIC < 2.5 µg/mL; T-026 and T-045 MIC > 22 µg/mL; isoniazid reference MIC = 0.12 µg/mL |
| Quantified Difference | Methyl series potency floor (worst MIC < 0.35 µg/mL) is >7-fold tighter than ethyl series worst-case outliers (>22 µg/mL); T-018 is within 1.25-fold of isoniazid |
| Conditions | MABA assay against M. tuberculosis H37Rv; LORA assay against nonreplicating persistent strain; human plasma stability assessed at 37 °C over 24 h |
Why This Matters
For procurement decisions in anti-tubercular drug discovery programs, the methyl ester scaffold provides a more predictable and consistently potent starting point for lead optimization compared to the ethyl ester, reducing the risk of synthesizing inactive outlier series.
- [1] Palos, I., Luna-Herrera, J., Lara-Ramírez, E. E., Loera-Piedra, A., Fernández-Ramírez, E., Aguilera-Arreola, M. G., Paz-González, A. D., Monge, A., Wan, B., Franzblau, S., & Rivera, G. Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Molecules, 2018, 23(6), 1453. View Source
